molecular formula C9H14N2 B2648227 N-tert-butylpyridin-4-amine CAS No. 258874-61-2

N-tert-butylpyridin-4-amine

Cat. No.: B2648227
CAS No.: 258874-61-2
M. Wt: 150.225
InChI Key: AJAXVUZVKSSAAU-UHFFFAOYSA-N
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Description

N-tert-butylpyridin-4-amine is an organic compound with the molecular formula C₉H₁₄N₂. It is a derivative of pyridine, where the amino group is substituted with a tert-butyl group at the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-tert-butylpyridin-4-amine can be synthesized through several methods. One common approach involves the reaction of pyridine-4-amine with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions: N-tert-butylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield amine derivatives.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: this compound derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-tert-butylpyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their potential as therapeutic agents in drug discovery.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-tert-butylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique reactivity and stability, making them valuable in catalysis and material science.

Comparison with Similar Compounds

N-tert-butylpyridin-4-amine can be compared with other similar compounds such as:

    Pyridine-4-amine: Lacks the tert-butyl group, resulting in different reactivity and properties.

    N-methylpyridin-4-amine: Contains a methyl group instead of a tert-butyl group, leading to variations in steric and electronic effects.

    N-ethylpyridin-4-amine: Similar to N-methylpyridin-4-amine but with an ethyl group, affecting its solubility and reactivity.

Uniqueness: The presence of the tert-butyl group in this compound imparts unique steric hindrance and electronic properties, making it distinct from other pyridine derivatives

Properties

IUPAC Name

N-tert-butylpyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-9(2,3)11-8-4-6-10-7-5-8/h4-7H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAXVUZVKSSAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258874-61-2
Record name N-(tert-butyl)pyridin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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